5-Nitro-2-(4-pyridinyl)-1H-benzimidazole
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Description
The compound “5-Nitro-2-(4-pyridinyl)-1H-benzimidazole” belongs to a class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group, which is an NO2 substituent, attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “5-Nitro-2-(4-pyridinyl)-1H-benzimidazole” would likely consist of a benzimidazole core with a nitro group (NO2) attached at the 5th position and a pyridinyl group attached at the 2nd position .Scientific Research Applications
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Organic Chemistry
- Application : The compound is used in the synthesis of pyrimidines .
- Method : The synthesis involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .
- Results : This method provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .
-
Antimicrobial Activities
- Application : Compounds bearing 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole showed moderate antimicrobial activities .
- Method : The synthesis of these compounds involves the use of electron-withdrawing substituents like chloro, bromo, fluoro, and nitro .
- Results : Compounds with electron-withdrawing substituents showed better activity over the unsubstituted and electron-donating substituents .
- Chemical Synthesis
- Application : The compound “4-(5-Nitro-2-pyridinyl)benzenecarbaldehyde” is used in chemical synthesis .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The product is provided to early discovery researchers as part of a collection of unique chemicals .
- Chemical Synthesis
- Application : The compound “4-(5-Nitro-2-pyridinyl)benzenecarbaldehyde” is used in chemical synthesis .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The product is provided to early discovery researchers as part of a collection of unique chemicals .
properties
IUPAC Name |
6-nitro-2-pyridin-4-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-1-2-10-11(7-9)15-12(14-10)8-3-5-13-6-4-8/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOIUZUPKNLRIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347051 |
Source
|
Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26665356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-2-(4-pyridinyl)-1H-benzimidazole | |
CAS RN |
148533-73-7 |
Source
|
Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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